molecular formula C16H14N2O3 B5615097 1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole

1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole

Cat. No.: B5615097
M. Wt: 282.29 g/mol
InChI Key: PBEXVKFTCRVCMA-UHFFFAOYSA-N
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Description

1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is a complex organic compound with a unique structure that combines an indole core with a substituted benzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with 2,3-dihydro-1H-indole. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzoyl group can participate in nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base

    Oxidation: Potassium permanganate (KMnO4), acidic or basic conditions

Major Products

    Reduction: 1-(4-amino-3-methylbenzoyl)-2,3-dihydro-1H-indole

    Substitution: Various substituted indoles depending on the nucleophile used

    Oxidation: 1-(4-carboxy-3-nitrobenzoyl)-2,3-dihydro-1H-indole

Scientific Research Applications

1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is not fully understood, but it is believed to interact with various molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole core may also interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methyl-3-nitrobenzoyl)azepane
  • 1-(4-methyl-3-nitrobenzoyl)-1H-benzimidazole
  • 4-methyl-3-nitrobenzoyl chloride

Uniqueness

1-(4-methyl-3-nitrobenzoyl)-2,3-dihydro-1H-indole is unique due to its combination of an indole core with a substituted benzoyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,3-dihydroindol-1-yl-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-11-6-7-13(10-15(11)18(20)21)16(19)17-9-8-12-4-2-3-5-14(12)17/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBEXVKFTCRVCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203301
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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